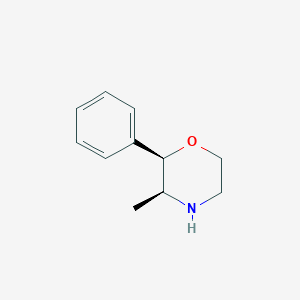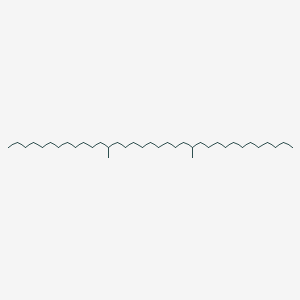
13,23-Dimethylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,23-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C₃₇H₇₆. It is a methyl-branched aliphatic compound and is known for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . This compound is significant in the study of insect behavior and pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,23-dimethylpentatriacontane involves starting from optically pure ®-(+)-citronellic acid. The process includes several steps such as esterification, epoxidation, and periodic acid oxidation . The Wittig olefination reaction is also employed to form the desired product .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is primarily synthesized in research laboratories for scientific studies and applications.
Analyse Chemischer Reaktionen
Types of Reactions
13,23-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can occur under specific conditions.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while halogenation results in halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
13,23-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: It is used to study the synthesis and behavior of long-chain hydrocarbons.
Medicine: Research on this compound can contribute to understanding vector-borne diseases like African trypanosomiasis (sleeping sickness).
Wirkmechanismus
The primary mechanism of action of 13,23-dimethylpentatriacontane is its role as a sex pheromone in tsetse flies. It triggers sexual activity in male tsetse flies by mimicking the natural pheromones produced by female flies . The molecular targets and pathways involved include the olfactory receptors in the male flies that detect the pheromone and initiate mating behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15,19,23-Trimethylheptatriacontane: Another sex pheromone in tsetse flies.
13,17-Dimethylpentatriacontane: A related compound with similar biological activity.
Uniqueness
13,23-Dimethylpentatriacontane is unique due to its specific methyl branching at the 13th and 23rd positions, which is crucial for its biological activity as a pheromone. Its effectiveness in triggering mating behavior in tsetse flies makes it a valuable compound for research in pest control and insect behavior .
Eigenschaften
CAS-Nummer |
85046-06-6 |
|---|---|
Molekularformel |
C37H76 |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
13,23-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI-Schlüssel |
ZTXOMIYTNXPEFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


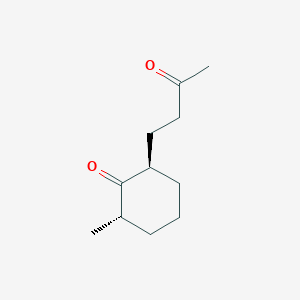
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
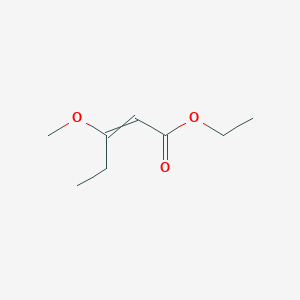

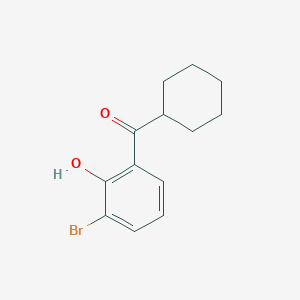
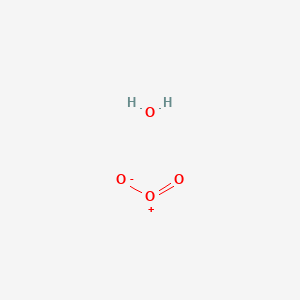
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
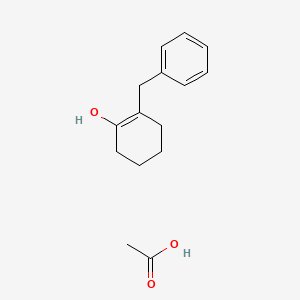
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
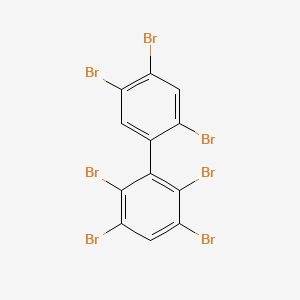
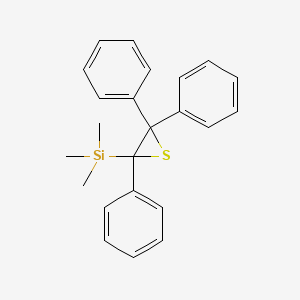
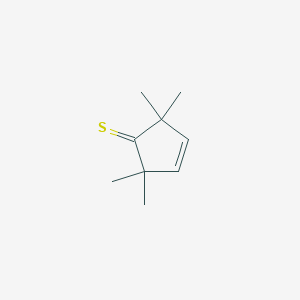
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
